methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate
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Overview
Description
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is a synthetic organic compound that belongs to the class of azido sugars
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate typically involves the azidation of a suitable sugar derivative. One common method is the reaction of a protected sugar alcohol with an azide source, such as sodium azide, under specific reaction conditions. The reaction may require the presence of a catalyst or specific temperature and pH conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable solvent and temperature.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in bioconjugation techniques to label biomolecules.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate would depend on its specific application. For example, in medicinal chemistry, the azido group may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl group may also play a role in binding interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
Other Azido Sugars: Compounds like 2-azido-2-deoxy-D-glucose or 6-azido-6-deoxy-D-galactose, which have different sugar backbones and functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other azido sugars.
Properties
Molecular Formula |
C7H11N3O4 |
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Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 4-azido-5-(hydroxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)5-2-4(9-10-8)6(3-11)14-5/h4-6,11H,2-3H2,1H3 |
InChI Key |
FAFWVWDWMIPWQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C(O1)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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